molecular formula C17H21FN2O3S B4475652 1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane

1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane

Cat. No.: B4475652
M. Wt: 352.4 g/mol
InChI Key: QISWGROBGZWSJG-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane is a complex organic compound characterized by its unique structural features This compound contains an azepane ring, a fluorophenyl group, and a dimethyl-oxazolyl-sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane typically involves multiple steps, including the formation of the azepane ring, the introduction of the fluorophenyl group, and the attachment of the dimethyl-oxazolyl-sulfonyl moiety. Common synthetic routes may involve:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Dimethyl-Oxazolyl-Sulfonyl Moiety: This can be accomplished through sulfonylation reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethyl-4-isoxazolyl)-3-[(2S,3R,6R)-2-(hydroxymethyl)-6-[2-[4-(methoxymethyl)-1-triazolyl]ethyl]-3-oxanyl]urea
  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(7S,8R)-10-[(2R)-1-hydroxy-2-propanyl]-8-methyl-11-oxo-5,7,8,9,10,11-hexahydrodibenzo[g,i][1,5]oxazacycloundecin-7-yl}methyl)-1-methylurea

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its azepane ring, fluorophenyl group, and dimethyl-oxazolyl-sulfonyl moiety make it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

4-[2-(3-fluorophenyl)azepan-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S/c1-12-17(13(2)23-19-12)24(21,22)20-10-5-3-4-9-16(20)14-7-6-8-15(18)11-14/h6-8,11,16H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISWGROBGZWSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane
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1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane
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1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane
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1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane
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1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane
Reactant of Route 6
1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(3-fluorophenyl)azepane

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